2-Methyl-4-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
2-Methyl-4-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a trifluoromethyl group, and a pyridine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2-Methyl-4-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine can be used as a probe to study biochemical pathways and interactions. Its ability to interact with specific biological targets makes it valuable for understanding cellular processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with molecular targets can be exploited to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 2-Methyl-4-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound may bind to receptors, enzymes, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [2-(Trifluoromethyl)phenyl]methanone
- [4-(Pyridin-2-yl)oxymethyl]piperidine
Uniqueness
Compared to similar compounds, 2-Methyl-4-({1-[3-(trifluoromethyl)benzoyl]piperidin-3-yl}methoxy)pyridine stands out due to its unique combination of functional groups. The presence of both a trifluoromethyl group and a pyridine moiety provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-14-10-18(7-8-24-14)27-13-15-4-3-9-25(12-15)19(26)16-5-2-6-17(11-16)20(21,22)23/h2,5-8,10-11,15H,3-4,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGCIHXSZYJRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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